![molecular formula C18H14N2O4 B2451572 N-(3-(ベンゾ[d]オキサゾール-2-イル)フェニル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミド CAS No. 864938-13-6](/img/structure/B2451572.png)
N-(3-(ベンゾ[d]オキサゾール-2-イル)フェニル)-5,6-ジヒドロ-1,4-ジオキシン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a compound that belongs to the benzoxazole class . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . They have been extensively studied and found possessing interesting pharmacological activities .
Synthesis Analysis
The synthesis of benzoxazole derivatives often involves the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The structure of the newly synthesized compounds is usually confirmed by chemical tests, elemental (C, H, N, and S), and spectral (IR, 1H NMR, 13C NMR, and mass) analysis .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives is typically confirmed using various spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives often involve the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate . The reaction leads to the formation of N-(benzo[d]oxazol-2-ylcarbamothioyl)-2/4-substituted benzamides .Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic tools such as FTIR, 1H NMR, 13C NMR, and mass spectroscopy can be used to analyze the chemical properties .科学的研究の応用
抗炎症作用
この化合物は、2-置換ベンゾオキサゾール誘導体の一種であり、その in vitro 抗炎症効果について合成および評価されています . in vitro 抗炎症研究の結果、同様の化合物は膜安定化活性について 74.26±1.04、80.16±0.24、70.24±0.68 の阻害率を示し、良好な効果を示しました .
抗菌作用
ベンゾオキサゾール誘導体には、この化合物も含まれ、さまざまな細菌および真菌株に対する in vitro 抗菌活性を合成および確認しました . 一部の化合物は、オフロキサシンおよびフルコナゾールに匹敵する最小阻害濃度 (MIC) 値を示し、最高の抗菌活性を示しました .
抗がん作用
ベンゾオキサゾール誘導体は、さまざまな種類の癌の治療に使用されてきました。 一部の化合物は、5-フルオロウラシルに比べて良好な抗がん活性を示しました . さらに、一部の化合物は、肺、乳房、および大腸がん細胞の増殖に対して、ほぼ同等の阻害率を示しました .
抗酸化効果
ベンゾオキサゾール誘導体には、この化合物も含まれ、抗酸化効果を示すことがわかりました . このため、酸化ストレスが重要な役割を果たす病気の治療に役立つ可能性があります。
抗真菌作用
ベンゾオキサゾール誘導体は、その in vitro 抗真菌活性を評価されています . 一部の化合物は、フルコナゾールに匹敵する MIC 値を示し、高い抗真菌活性を示しました .
抗ウイルス作用
ベンゾオキサゾール誘導体は、抗ウイルス作用を持つことがわかりました . このため、ウイルス感染の治療に役立つ可能性があります。
抗てんかん作用
ベンゾオキサゾール誘導体は、抗てんかん作用を持つことがわかりました . このため、てんかん発作の治療に役立つ可能性があります。
抗結核作用
ベンゾオキサゾール誘導体は、抗結核作用を持つことがわかりました . このため、結核の治療に役立つ可能性があります。
作用機序
Target of Action
The compound N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide, also known as N-[3-(1,3-benzoxazol-2-yl)phenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide, is a novel carboxamide compound containing a benzoxazole motif . The primary targets of this compound are GABA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its targets, the GABA receptors, by binding to them This binding can inhibit the receptors, leading to changes in the transmission of nerve signals
Biochemical Pathways
The compound affects the GABAergic pathway . This pathway involves the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for reducing neuronal excitability. By targeting GABA receptors, the compound can influence this pathway and its downstream effects.
Result of Action
The compound exhibits significant insecticidal activity against Mythimna separata . This suggests that the compound’s action at the molecular and cellular level results in the death of these insects.
将来の方向性
Benzoxazole derivatives, including “N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide”, present a promising area of research due to their wide range of biological activities . Future research could focus on exploring their potential applications in various fields, including medicinal chemistry and drug discovery .
生化学分析
Biochemical Properties
Benzoxazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, and inhibition of hepatitis C virus
Cellular Effects
The cellular effects of N-(3-(benzo[d]oxazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide are not well-studied. Benzoxazole derivatives have shown potential in influencing cell function. For instance, some benzoxazole compounds have demonstrated anticancer activity against human colorectal carcinoma (HCT116) cancer cell line .
Molecular Mechanism
Benzoxazole derivatives have been associated with various molecular interactions, including binding interactions with biomolecules and changes in gene expression .
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-17(16-11-22-8-9-23-16)19-13-5-3-4-12(10-13)18-20-14-6-1-2-7-15(14)24-18/h1-7,10-11H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQAGKFORBIKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
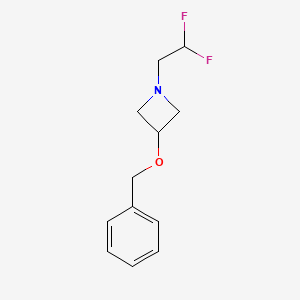
![methyl 2-(2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2451490.png)
![3-(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)propanoic acid](/img/structure/B2451491.png)

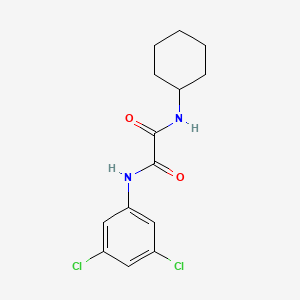
![8-[(diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one](/img/structure/B2451495.png)
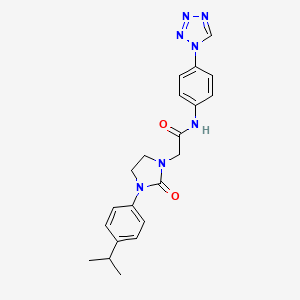
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2451499.png)
![furan-2-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2451503.png)
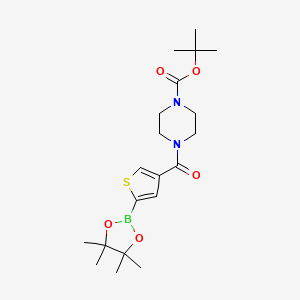
![3-amino-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2451505.png)
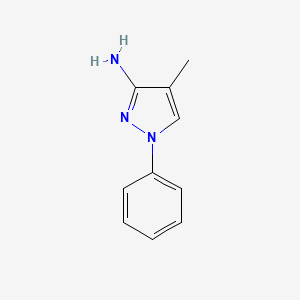
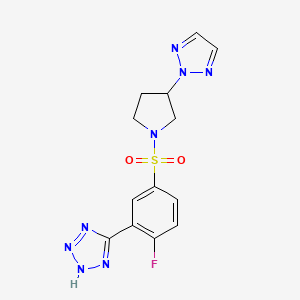
![N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2451512.png)
